molecular formula C14H12N4O5 B8391263 3-(2-methyl-7-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

3-(2-methyl-7-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Cat. No.: B8391263
M. Wt: 316.27 g/mol
InChI Key: QLSIBMQUSSRJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methyl-7-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione is a useful research compound. Its molecular formula is C14H12N4O5 and its molecular weight is 316.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

3-(2-methyl-7-nitro-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12N4O5/c1-7-15-10-6-8(18(22)23)2-3-9(10)14(21)17(7)11-4-5-12(19)16-13(11)20/h2-3,6,11H,4-5H2,1H3,(H,16,19,20)

InChI Key

QLSIBMQUSSRJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-amino-4-nitrobenzoic acid (5.0 g, 28 mmol) and imidazole (2.2 g, 33 mmol) in acetonitrile (50 mL), was added acetyl chloride (2.3 mL, 33 mmol) at room temperature. The mixture was stirred at room temperature overnight. To the mixture, was added 3-amino-piperidine-2,6-dione hydrogen chloride (4.5 g, 28 mmol), imidazole (4.1 g, 60 mmol) and triphenyl phosphite (8.7 mL, 33 mmol), and heated to reflux for 22 hours. To the mixture, was added water (60 mL). The suspension was filtered and washed with water (2×50 mL), ethyl acetate (2×50 mL), and water (50 mL) to give 3-(2-methyl-7-nitro-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as an off-white solid (4.8 g, 55% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 10/90 CH3CN/0.1% H3PO4, 5.69 min (95.4%); 1H NMR (DMSO-d6) δ 2.15-2.25 (m, 1H, CHH), 2.59-2.69 (m, 2H, 2CHH), 2.70 (s, 3H, CH3), 2.79-2.87 (m, 1H, CHH), 5.35 (dd, J=6, 12 Hz, 1H, NCH), 8.20-8.29 (m, 2H, Ar), 8.34 (d, J=2 Hz, 1H, Ar), 11.10 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.60, 23.53, 30.49, 56.85, 120.26, 121.58, 124.35, 128.30, 147.08, 151.30, 157.61, 159.52, 160.09, 172.48; LCMS: MH=317.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

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